molecular formula C6H12N3OP B1620217 1,3,5-Triaza-7-phosphaadamantane 7-oxide CAS No. 53597-70-9

1,3,5-Triaza-7-phosphaadamantane 7-oxide

Cat. No. B1620217
CAS RN: 53597-70-9
M. Wt: 173.15 g/mol
InChI Key: BPHLLGJNQPYNDP-UHFFFAOYSA-N
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Description

1,3,5-Triaza-7-phosphaadamantane-7-oxide (PTA=O) is a chemical compound used in the design of three-dimensional metal-organic frameworks . It is a water-soluble phosphine ligand used in various cross-coupling reactions .


Synthesis Analysis

The synthesis of new water-soluble N-alkylated derivatives of 1,3,5-triaza-7-phosphaadamantane is presented . The synthesis involves the reaction of Ru (PPh3)2Cl2 with 1- (4-nitrobenzyl)-3,5-triaza-1-azonia-7-phosphaadamantane bromide (PTAR) . Another method involves the reaction of dinuclear {MnMn} complexes with 1,3,5-triaza-7-phosphaadamantane (PTA) ligand in dichloromethane at room temperature .


Molecular Structure Analysis

The molecular formula of 1,3,5-Triaza-7-phosphaadamantane 7-oxide is CHNOP . Its average mass is 173.153 Da and its monoisotopic mass is 173.071793 Da . The structure of the compound is determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The self-assembly reactions of 1,3,5-triaza-7-phosphaadamantane-7-oxide with AgNO3 or Ag2SO4 result in the generation of two new distinct silver–organic frameworks . The oxidation of PTA and 3 (n = 2 and 6) is accomplished using either hydrogen peroxide, nitric acid .


Physical And Chemical Properties Analysis

1,3,5-Triaza-7-phosphaadamantane (PTA) is soluble in water, methanol, trichloromethane, acetone, ethanol, and DMSO . It is insoluble in hydrocarbon solvent . The melting point of PTA is 260 °C .

Scientific Research Applications

Catalysis

1,3,5-Triaza-7-phosphaadamantane derivatives have been instrumental in catalysis, particularly in aqueous organometallic chemistry. Their solubility in both water and organic solvents, along with the ease of functionalization, has enabled the synthesis of transition metal complexes that are used as catalysts in several key reactions. These include hydrogenation and transfer hydrogenation of aldehydes, hydration of nitriles, and redox isomerization of allylic alcohols, among others. Additionally, these complexes have been applied in the hydrogenation of carbon dioxide/bicarbonate and dehydrogenation of formic acid/aqueous formate, contributing significantly to the development of green chemical processes (Udvardy, Joó, & Kathó, 2021).

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The coordination chemistry of 1,3,5-triaza-7-phosphaadamantane has been extensively studied, revealing its ability to solubilize transition metal complexes in aqueous phase. This property has facilitated the application of Rh, Ru, and Pd complexes in homogeneous catalysis and antitumoral tests. Moreover, the construction of metal–organic frameworks (MOFs) using 1,3,5-triaza-7-phosphaadamantane derivatives has been achieved, showcasing their potential in creating infinite three-dimensional networks for various applications, including photoluminescence (Phillips et al., 2004).

Luminescence and Hydrogel Formation

A new Au(I) complex derived from 1,3,5-triaza-7-phosphaadamantane exhibited highly luminescent properties when combined with [Au(C≡C-C(5)H(4)N)]. This complex has been shown to form a luminescent hydrogel, demonstrating long fibers in its structure. This marks the first reported example of such a simple structure forming a gel, opening avenues for research in material science and potential applications in luminescent materials (Gavara, Llorca, Lima, & Rodríguez, 2013).

Synthesis and Characterization of Derivatives

The synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane derivatives have been a focus of research, leading to the development of water-soluble phosphines capable of dissolving elemental gold and forming complexes with transition metals. These studies have provided insight into the structural and reactivity properties of these compounds, contributing to the broader understanding of their potential applications in science and industry (Britvin & Lotnyk, 2015).

Mechanism of Action

The reaction of PTA with unsaturated dicarboxylic acids in water forms phosphonium alkanoate zwitterions . DFT calculations provide insight into the mechanism of the reaction, including the relative reactivity of the four dicarboxylic acids .

Safety and Hazards

When handling 1,3,5-Triaza-7-phosphaadamantane, it is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure .

Future Directions

The use of 1,3,5-Triaza-7-phosphaadamantane-7-oxide in the synthesis of new mononuclear Mn (I) carbonyl complexes has been reported . These complexes have shown promising electrocatalytic properties . The use of PTA as a versatile N,S-building block in the crystal engineering of MOFs is also being explored .

properties

IUPAC Name

1,3,5-triaza-7λ5-phosphatricyclo[3.3.1.13,7]decane 7-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N3OP/c10-11-4-7-1-8(5-11)3-9(2-7)6-11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHLLGJNQPYNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CP(=O)(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201813
Record name 1,3,5-Triaza-7-phosphaadamantane 7-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53597-70-9
Record name 1,3,5-Triaza-7-phosphaadamantane 7-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triaza-7-phosphaadamantane 7-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53597-70-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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